molecular formula C15H19N3O3 B2882482 1-(2-Methoxyphenyl)-3-(3-(3-methylisoxazol-5-yl)propyl)urea CAS No. 2034333-47-4

1-(2-Methoxyphenyl)-3-(3-(3-methylisoxazol-5-yl)propyl)urea

Cat. No. B2882482
CAS RN: 2034333-47-4
M. Wt: 289.335
InChI Key: NSGPKYWWPVOJMU-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-3-(3-(3-methylisoxazol-5-yl)propyl)urea, also known as AZD-6140, is a potent and selective antagonist of the P2Y12 receptor, which is a key regulator of platelet aggregation. This molecule has been extensively studied for its potential use as an antiplatelet agent in the treatment of cardiovascular diseases.

Scientific Research Applications

Synthetic Methodologies and Chemical Reactions

The study of urea derivatives involves exploring their synthetic pathways and potential for forming diverse chemical structures. For instance, the treatment of isocyanates with aminotetrazole has led to the formation of novel quinazoline and benzoxazinone derivatives, showcasing the versatility of urea compounds in organic synthesis (Peet, 1987).

Enzyme Inhibition and Anticancer Investigations

Urea derivatives have been investigated for their enzyme inhibitory and anticancer activities. Research indicates that certain urea compounds exhibit significant inhibition against enzymes like urease and phosphodiesterase, and some have demonstrated in vitro anticancer activity against prostate cancer cell lines (Mustafa, Perveen, Khan, 2014).

Physical Properties and Material Science

The rheological and morphological properties of urea derivatives can be tuned by modifying their anionic components, providing insights into the design of materials with specific physical properties (Lloyd, Steed, 2011). Additionally, the crystal structure analysis of urea compounds offers valuable information on intermolecular interactions and molecular geometry, aiding in the understanding of their material characteristics (Kang, Kim, Kwon, Kim, 2015).

Photodegradation and Environmental Stability

Investigations into the photodegradation and hydrolysis of urea and organophosphate pesticides provide essential data on the environmental stability and degradation pathways of these compounds, crucial for assessing their environmental impact (Gatidou, Iatrou, 2011).

properties

IUPAC Name

1-(2-methoxyphenyl)-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-11-10-12(21-18-11)6-5-9-16-15(19)17-13-7-3-4-8-14(13)20-2/h3-4,7-8,10H,5-6,9H2,1-2H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSGPKYWWPVOJMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCCNC(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyphenyl)-3-(3-(3-methylisoxazol-5-yl)propyl)urea

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